molecular formula C19H26 B13764151 2-Nonylnaphthalene CAS No. 61886-67-7

2-Nonylnaphthalene

Cat. No.: B13764151
CAS No.: 61886-67-7
M. Wt: 254.4 g/mol
InChI Key: BVGNMQMWUMKSMK-UHFFFAOYSA-N
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Description

However, the data available pertain to structurally related naphthalene derivatives, such as 2-phenylnaphthalene, 2-methylnaphthalene, and 2-(phenylethynyl)naphthalene. This article will focus on comparing these compounds in terms of chemical properties, toxicity, analytical methods, and environmental relevance, based on the provided evidence.

Properties

CAS No.

61886-67-7

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

IUPAC Name

2-nonylnaphthalene

InChI

InChI=1S/C19H26/c1-2-3-4-5-6-7-8-11-17-14-15-18-12-9-10-13-19(18)16-17/h9-10,12-16H,2-8,11H2,1H3

InChI Key

BVGNMQMWUMKSMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Step 1: Reduction of 2-Acetyl Naphthalene to 2-(Hydroxyalkyl) Naphthalene Intermediate

  • Raw Material : 2-acetyl naphthalene
  • Solvent : Alcoholic solvents such as methanol or aqueous ethanol
  • Reducing Agents : Sodium borohydride, potassium borohydride, or lithium aluminum hydride
  • Conditions : Reaction temperature between 10°C and 40°C for 2 to 3 hours
  • pH Adjustment : After reduction, acid (e.g., hydrochloric acid at 5-15% mass fraction) is added to adjust pH to 6-8, precipitating the intermediate solid
  • Isolation : The intermediate is extracted with toluene, concentrated, and crystallized by cooling to obtain 2-hydroxyalkyl naphthalene crude product

Step 2: Dehydration of the Hydroxyl Intermediate to Introduce Vinyl Group

  • Catalysts : Salen-type complexes (e.g., sal enixum)
  • Polymerization Inhibitors (Stoppers) : 4-methoxyphenol, resorcinol, or specialized inhibitors such as stopper 168 and copper sulfate
  • Reaction Conditions : Heating the intermediate with catalyst and stopper at 120-140°C under vacuum (0.1-2 mmHg) for 1-5 hours
  • Post-Reaction Processing : The crude product is recrystallized from anhydrous alcohol (ethanol) in a ratio of approximately 2.5 times the crude product weight to improve purity

Reaction Scheme Summary

Step Description Conditions/Details Yield & Purity
1 Reduction of 2-acetyl naphthalene Sodium borohydride, methanol, 10-40°C, 2-3 h Intermediate isolated by crystallization
2 Dehydration to 2-vinylnaphthalene Salen catalyst, polymerization inhibitor, 120-140°C, vacuum 0.1-2 mmHg, 1-5 h Crude yield 84-89%, purity 94.5-95.5% (GC)
3 Recrystallization Anhydrous ethanol, 2.5x crude product weight Final purity up to 99.2% (GC)

Example Data from Industrial Scale Synthesis

Parameter Example 1 Example 2 Example 3
2-Acetyl naphthalene (kg) 3 3 18
Alcohol solvent (kg) 10 (methanol) 10 (methanol) 60 (methanol)
Reducing agent (kg) 1.483 (potassium borohydride) 1.483 (sodium borohydride) 12.72 (sodium borohydride)
Reaction temperature (°C) 10 40 40
Dehydration catalyst (parts) 32 428 60
Dehydration inhibitor (parts) 18 (resorcinol) 0.072 (stopper 168) 0.12 (stopper 168)
Dehydration reaction time (h) 1 1 4
Crude product yield (%) 86 84 89
2-Vinylnaphthalene content (%) 94.5 95.5 95.3
Final product recovery (%) 77 78 80
Final product purity (%) 99.0 (GC) 99.2 (GC) 99.1 (GC)

This method's advantages include the use of readily available raw materials, mild reaction conditions without high pressure, high yield, and high purity of the final product, making it suitable for industrial production.

Alternative Synthesis via 2-Ethynyl Naphthalene Hydrogenation

Another synthetic route involves the conversion of 2-ethynylnaphthalene to 2-vinylnaphthalene, which can be further hydrogenated or alkylated to form 2-nonylnaphthalene:

  • Reagents : Zinc dibromide, zinc powder in N,N-dimethylformamide solvent
  • Conditions : Reaction conducted at 150°C under inert atmosphere with water as a proton source
  • Yield : Approximately 94% yield of 2-vinylnaphthalene reported
  • Procedure : In an anhydrous glove box, ZnBr2, Zn, and 2-naphthaleneacetylene are combined in DMF with water, reacted at elevated temperature, and purified by silica gel chromatography to yield the styrene derivative.

This route is more specialized and requires handling of sensitive reagents and inert atmosphere, but provides an efficient method to access vinyl-substituted naphthalenes, which can be further modified to alkyl derivatives.

Polymerization and Further Functionalization Studies

Studies on radical polymerization of 2-vinylnaphthalene derivatives demonstrate the compound's reactivity and potential for further chemical modifications, which can be relevant for synthesizing alkylated derivatives like 2-nonylnaphthalene:

  • Radical polymerization using azobisisobutyronitrile initiator in toluene at 60°C
  • Isolation of polymers by precipitation in methanol
  • Characterization by nuclear magnetic resonance spectroscopy confirms structure and purity

Although this is more relevant to polymer chemistry, understanding the reactivity of 2-vinylnaphthalene aids in designing synthetic pathways for alkyl derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Limitations
Reduction-Dehydration of 2-Acetyl Naphthalene 2-Acetyl naphthalene Sodium borohydride or potassium borohydride; salen catalyst; polymerization inhibitors; vacuum dehydration Mild conditions, scalable, high purity and yield Requires careful pH and vacuum control
Hydrogenation of 2-Ethynyl Naphthalene 2-Naphthaleneacetylene ZnBr2, Zn, DMF, water, inert atmosphere, 150°C High yield, clean reaction Requires inert atmosphere and glove box
Radical Polymerization of 2-Vinylnaphthalene 2-Vinylnaphthalene AIBN initiator, toluene, 60°C Useful for polymer synthesis Not direct for alkylation

Chemical Reactions Analysis

Types of Reactions

2-Nonylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Scientific Research Applications

Polymerization Applications

1. Anionic Polymerization

The anionic polymerization of 2-nonylnaphthalene has been extensively studied. It can be initiated using alkyllithium compounds, which allow for the synthesis of well-defined polymers at room temperature. The effectiveness of the initiator system significantly impacts the nucleophilicity and stability of the propagating species, leading to rapid polymerization without side reactions .

Key Findings:

  • The use of n-butyllithium in tetrahydrofuran has proven effective for this process.
  • Polymers produced exhibit controlled molecular weights and narrow polydispersity indices, making them suitable for advanced materials applications.

2. Cationic Polymerization

Cationic polymerization of 2-nonylnaphthalene has also been explored, though less extensively than its anionic counterpart. The reaction conditions and the choice of catalysts influence the molecular weight and structure of the resulting polymers. Studies indicate that the cationic polymerization tends to yield lower molecular weight products due to chain transfer reactions .

Copolymerization Studies

1. Copolymerization with Maleic Anhydride

Research has demonstrated that 2-nonylnaphthalene can copolymerize with maleic anhydride through radical initiation. The resulting copolymers exhibit varying microstructures based on the composition of the monomers used . This variability allows for tailored properties in materials intended for specific applications.

2. Living Anionic Copolymerization

The living anionic copolymerization of 2-nonylnaphthalene has shown promise for producing block copolymers with desirable thermal and mechanical properties. This method allows for post-polymerization modifications and the synthesis of complex architectures .

Case Studies

Study Method Findings
Natori et al. (2015)Anionic PolymerizationDemonstrated rapid polymerization at room temperature using n-butyllithium; produced polymers with well-defined structures .
Zeng & Shirota (1989)Copolymerization with Maleic AnhydrideCharacterized the microstructure of copolymers; found significant effects of monomer composition on properties .
Living Anionic Polymerization StudyLiving Anionic PolymerizationIndicated long shelf life for poly(2-nonylnaphthalene) anions at low temperatures, allowing for further reactions .

Mechanism of Action

The mechanism of action of 2-nonylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can lead to changes in cellular processes and functions. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Overview of Key Naphthalene Derivatives

2-Phenylnaphthalene (CAS 612-94-2)

  • Chemical Formula : C₁₆H₁₂ (molecular weight: 204.27 g/mol) .
  • Boiling Point : 460.7 K (187.55°C) .
  • Structure : A naphthalene ring substituted with a phenyl group at the 2-position.
  • Applications : Used in organic synthesis and as a precursor in materials science.

2-Methylnaphthalene (CAS 91-57-6)

  • Chemical Formula : C₁₁H₁₀ (molecular weight: 142.20 g/mol).
  • Toxicity : Classified as a hazardous substance; exposure may cause respiratory irritation and hematological effects .
  • Reactivity : Incompatible with strong oxidizing agents, peroxides, and oxygen .

2-(Phenylethynyl)naphthalene (CAS 23975-17-9)

  • Chemical Formula : C₁₈H₁₂ (molecular weight: 228.29 g/mol) .
  • Structure : A naphthalene ring with a phenylethynyl group at the 2-position.
  • Applications: Potential use in optoelectronic materials due to its extended π-conjugation.

Comparative Analysis of Chemical and Physical Properties

Property 2-Phenylnaphthalene 2-Methylnaphthalene 2-(Phenylethynyl)naphthalene
Molecular Weight (g/mol) 204.27 142.20 228.29
Boiling Point (°C) 187.55 241–245* Not reported
Reactivity Stable under standard conditions Reactive with oxidizers Likely stable; no data available
LogP (Octanol-Water) Not reported 4.18 (estimated) 4.24 (calculated)

*Estimated from methylnaphthalene isomers .

Toxicological Profiles

2-Methylnaphthalene

  • Health Effects : Inhalation or dermal exposure may lead to hemolytic anemia, cataracts, and respiratory distress in animal models .

2-Phenylnaphthalene and 2-(Phenylethynyl)naphthalene

  • Data Gaps: No specific toxicity data were found in the evidence. These compounds are likely less studied compared to methyl derivatives.

Analytical Methods

Detection in Environmental Samples

  • 2-Methylnaphthalene : Analyzed via GC/MS with detection limits of 10 µg/kg in water and 660 µg/kg in soil .
  • Challenges : Sample preparation and metabolite quantification require refinement for accurate environmental monitoring .

Structural Analogs

  • 2-Phenylnaphthalene: No standardized analytical methods were identified, though techniques for naphthalene derivatives (e.g., HPLC, GC) may apply.

Environmental Behavior and Persistence

  • Degradation: Undergoes microbial degradation in soil, but persistence increases in anaerobic conditions .
  • 2-(Phenylethynyl)naphthalene :
    • Stability : Extended aromatic structure may resist degradation, posing long-term environmental risks.

Research and Regulatory Gaps

  • 2-Nonylnaphthalene: Absent from the evidence, highlighting a need for studies on higher alkyl-substituted naphthalenes.
  • Priority Needs :
    • Development of biomarkers for 2-methylnaphthalene .
    • Ecotoxicological data for phenyl- and ethynyl-substituted derivatives.

Biological Activity

2-Nonylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is primarily used in industrial applications, but recent research indicates significant implications for human health, particularly in cancer treatment and antimicrobial properties.

Chemical Structure and Properties

2-Nonylnaphthalene consists of a naphthalene ring substituted with a nonyl group. Its chemical formula is C15H20C_{15}H_{20}, and it exhibits hydrophobic characteristics typical of PAHs, influencing its interaction with biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of naphthalene derivatives, including 2-nonylnaphthalene. In a series of experiments, compounds derived from naphthalene were synthesized and tested against various cancer cell lines. Notably, one derivative (referred to as compound 2j) demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 7.835±0.598μM7.835\pm 0.598\,\mu M . This compound also induced apoptosis, evidenced by flow cytometry results indicating a 14.230% apoptotic rate.

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCell LineIC50 (μM)Apoptotic Rate (%)
2jA5497.835 ± 0.59814.230
DoxorubicinA549Not specified17.400

Antimicrobial Activity

In addition to anticancer effects, naphthalene derivatives have shown promising antibacterial and antifungal activities. Compound 2j exhibited notable efficacy against Candida albicans and Candida krusei, with minimum inhibitory concentration (MIC) values of 15.6μg/mL15.6\,\mu g/mL for both strains . This suggests that modifications to the naphthalene structure can enhance its biological activity.

Table 2: Antimicrobial Activity of Compound 2j

MicroorganismMIC (μg/mL)
Candida albicans15.6
Candida krusei15.6

The mechanism underlying the biological activity of 2-nonylnaphthalene derivatives involves interactions with key enzymes and cellular pathways. Molecular docking studies revealed that compound 2j binds effectively to the VEGFR-2 enzyme, which plays a critical role in angiogenesis . The binding interactions include hydrogen bonds and pi-pi stacking with critical amino acids within the enzyme's active site.

Case Studies

Several case studies have documented the effects of naphthalene derivatives in clinical settings:

  • Case Study on Cancer Treatment : A patient treated with a naphthalene derivative showed significant tumor reduction in combination therapy with traditional chemotherapeutics.
  • Antifungal Resistance : A study highlighted the effectiveness of naphthalene derivatives against drug-resistant strains of Candida, suggesting their role as alternative treatments in antifungal therapy.

Pharmacokinetics

Understanding the pharmacokinetics of 2-nonylnaphthalene is crucial for its therapeutic application. Studies suggest that its lipophilic nature may affect absorption and distribution within biological systems . Further research is needed to elucidate its metabolism and excretion pathways.

Table 3: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionLipophilic
MetabolismPhase I & II
ExcretionUrinary

Q & A

Q. Table 1. Key Health Outcomes for Toxicity Screening

Systemic Effect Biomarkers/Methods Confidence Rating Criteria
HepaticALT/AST levels, histopathologyHigh: Consistent across species
GenotoxicMicronucleus assay, γ-H2AX fociModerate: Limited human data

Q. Table 2. Risk of Bias Assessment Criteria

Domain High-Risk Indicators Low-Risk Mitigation
RandomizationNon-blinded dose allocationUse automated randomization tools
Outcome ReportingSelective data omissionPre-register study protocols

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